molecular formula C26H18O3 B14209924 Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-67-9

Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-

Cat. No.: B14209924
CAS No.: 833485-67-9
M. Wt: 378.4 g/mol
InChI Key: MYTOATCUYTWVSC-UHFFFAOYSA-N
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Description

Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound with a molecular formula of C26H18O3 This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylnaphthofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where naphtho[1,2-b]furan derivatives are synthesized via visible-light-mediated [3+2] cycloaddition reactions . This method is favored for its regioselectivity and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced photochemical reactors to ensure efficient and high-yield production. The use of environmentally friendly conditions is emphasized to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

833485-67-9

Molecular Formula

C26H18O3

Molecular Weight

378.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone

InChI

InChI=1S/C26H18O3/c1-28-20-14-11-19(12-15-20)24(27)26-23(18-8-3-2-4-9-18)22-16-13-17-7-5-6-10-21(17)25(22)29-26/h2-16H,1H3

InChI Key

MYTOATCUYTWVSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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